molecular formula C6H4Cl2O4S B1214132 3,5-Dichloro-2-hydroxybenzenesulfonic acid CAS No. 26281-43-6

3,5-Dichloro-2-hydroxybenzenesulfonic acid

Cat. No.: B1214132
CAS No.: 26281-43-6
M. Wt: 243.06 g/mol
InChI Key: LWKJNIMGNUTZOO-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-hydroxybenzenesulfonic acid, also known as this compound, is a useful research compound. Its molecular formula is C6H4Cl2O4S and its molecular weight is 243.06 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Chromogenic System for Measuring Hydrogen Peroxide

3,5-Dichloro-2-hydroxybenzenesulfonic acid is utilized in a chromogenic system for measuring hydrogen peroxide, particularly in the enzymatic uric acid assay. This system is noted for its reliability, simplicity, rapidity, and suitability for both manual and automated procedures. It was notably developed for the Sera-Pak line of clinical chemistry reagents and used in various countries globally. This development improved upon previous methods for uric acid assay by addressing issues like the lack of direct assay in small samples, long incubation times, and false negatives (Fossati & Prencipe, 2010).

2. Application in Chemical Synthesis

The compound has been used in the chemical synthesis of various chlorohydroxybenzenesulfonyl derivatives. These derivatives are synthesized through reactions with chlorosulfonic acid and are of interest due to their potential as herbicides. Their spectral characteristics, especially in infrared and nuclear magnetic resonance (NMR) spectroscopy, are also noteworthy (Cremlyn & Cronje, 1979).

3. Studying Tautomerism and Solvatochromism

In the field of molecular liquids, this compound derivatives have been synthesized and characterized to study phenomena like tautomerism and solvatochromism. These studies use advanced techniques like Density Functional Theory (DFT) and Time-Dependent DFT for simulating UV-VIS absorption spectra, considering the solvatochromic and tautomeric effects (Kuźnik et al., 2012).

4. Use in Direct Enzymic Assays

This acid, coupled with 4-aminophenazone, forms a chromogenic system used in direct enzymic assays of uric acid in serum and urine. This method offers high accuracy and precision, with a linear standard curve suitable for uric acid concentrations up to 1500 mumol/L. Its high absorptivity allows for low sample/reagent volume ratios, making it efficient and cost-effective (Fossati, Prencipe & Berti, 1980).

5. Serum Triglycerides Determination

In clinical chemistry, this compound is part of a colorimetric procedure for determining serum triglycerides. Its use in combination with enzymes like lipase and glycerol kinase allows for accurate and precise analysis of triglycerides in human sera, with a high analytical recovery rate and good correlation with standard methods (Fossati & Prencipe, 1982).

Mechanism of Action

Target of Action

The primary target of DCHBS is the enzyme peroxidase . Peroxidase plays a crucial role in various biological processes, including cellular defense mechanisms and hormone synthesis.

Mode of Action

DCHBS interacts with peroxidase in the presence of 4-aminoantipyrine (4-AAP) and hydrogen peroxide (H2O2). This interaction is part of a coupled enzymatic reaction that leads to the chromogenic quantification of peroxidase .

Biochemical Pathways

The biochemical pathway affected by DCHBS involves the measurement of hydrogen peroxide production. In this pathway, DCHBS, along with 4-AAP and H2O2, is used to quantify peroxidase activity . The downstream effects include the generation of a colored product that can be measured to determine the level of peroxidase activity.

Pharmacokinetics

Given its use in biochemical assays, it’s likely that these properties would be influenced by factors such as concentration, ph, and temperature .

Result of Action

The result of DCHBS’s action is the formation of a colored product in the presence of peroxidase, 4-AAP, and H2O2. This product is used to measure the activity of peroxidase, providing a quantifiable metric for this enzyme’s activity in various biological samples .

Action Environment

The action of DCHBS is influenced by several environmental factors. For instance, the pH of the solution can affect the reaction, with an optimal pH identified at 7 . Additionally, the reaction is completed in less than 15 minutes at room temperature . The compound is also hygroscopic, suggesting that moisture in the environment could potentially affect its stability .

Safety and Hazards

The safety data sheet for 3,5-Dichloro-2-hydroxybenzenesulfonic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, precautions should be taken while handling this chemical .

Biochemical Analysis

Biochemical Properties

3,5-Dichloro-2-hydroxybenzenesulfonic acid plays a crucial role in biochemical reactions, particularly in colorimetric assays. It is commonly used as a chromogenic substrate in the presence of enzymes such as horseradish peroxidase and uricase. These enzymes catalyze the conversion of this compound and 4-aminoantipyrine to a colored product, which can be measured spectrophotometrically . This interaction is essential for the quantification of hydrogen peroxide and uric acid in biological samples .

Cellular Effects

The effects of this compound on various cell types and cellular processes are significant. It influences cell function by participating in enzymatic reactions that produce measurable color changes. These reactions can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the chromogenic reaction involving this compound is used to measure the activity of enzymes like peroxidase, which play a role in oxidative stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with enzymes. It acts as a substrate for peroxidase and uricase, leading to the formation of a colored product in the presence of hydrogen peroxide. This reaction mechanism involves the oxidation of this compound, which is then coupled with 4-aminoantipyrine to produce a chromogenic compound . This process is widely used in biochemical assays to detect and quantify various analytes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over extended periods . This stability is essential for ensuring consistent results in biochemical assays.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it is generally well-tolerated and does not exhibit significant toxicity. At higher doses, it may cause adverse effects, including skin and eye irritation . These dosage-dependent effects are crucial for determining the safe and effective use of this compound in experimental settings.

Metabolic Pathways

This compound is involved in specific metabolic pathways, particularly those related to oxidative stress and enzymatic reactions. It interacts with enzymes such as peroxidase and uricase, which catalyze its conversion to a chromogenic product . This interaction is vital for the accurate measurement of hydrogen peroxide and uric acid levels in biological samples.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. It is typically transported through aqueous solutions and can interact with various transporters and binding proteins. These interactions affect its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with cellular components. It is often found in the cytoplasm, where it participates in enzymatic reactions. The presence of targeting signals or post-translational modifications may direct it to specific organelles, influencing its activity and function .

Properties

IUPAC Name

3,5-dichloro-2-hydroxybenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2O4S/c7-3-1-4(8)6(9)5(2-3)13(10,11)12/h1-2,9H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKJNIMGNUTZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1S(=O)(=O)O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

54970-72-8 (mono-hydrochloride salt)
Record name 3,5-Dichloro-2-hydroxybenzenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026281436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70180909
Record name 3,5-Dichloro-2-hydroxybenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26281-43-6
Record name 3,5-Dichloro-2-hydroxybenzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26281-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloro-2-hydroxybenzenesulfonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026281436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dichloro-2-hydroxybenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70180909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dichloro-2-hydroxybenzenesulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.242
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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